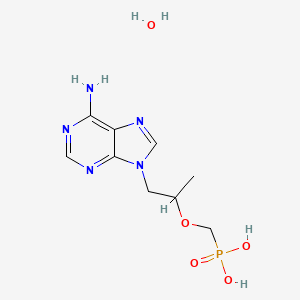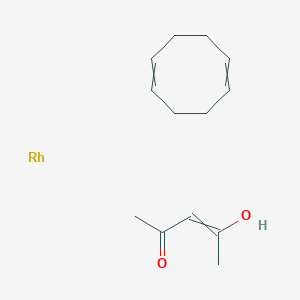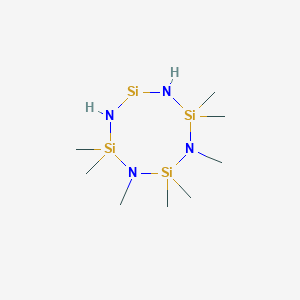
Trachyloban-18-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trachyloban-18-ol is a diterpene alcohol belonging to the trachylobane family of diterpenes. These compounds are characterized by their unique pentacyclic carbon skeleton and are naturally occurring in various plant species, particularly in the resin of Trachylobium verrucosum and other species within the Compositae family . This compound has garnered interest due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trachyloban-18-ol typically involves a bioinspired two-phase synthetic strategy. The first phase provides enantioselective and scalable access to trachylobane derivatives. For instance, methyl ent-trachyloban-19-oate can be produced on a 300 mg scale . The second phase involves chemical C-H oxidation methods to enable selective conversion to higher functionalized trachylobanes . Key reactions include hydrogenation, Robinson annulation, and regioselective cyclopropane fragmentation .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but the scalable synthetic routes developed in research settings suggest potential for industrial application. The use of enantioselective synthesis and chemical oxidation methods could be adapted for larger-scale production.
Chemical Reactions Analysis
Types of Reactions: Trachyloban-18-ol undergoes various chemical reactions, including:
Reduction: Hydrogenation is used to reduce specific functional groups during synthesis.
Substitution: Nucleophilic cyclopropanation is a key reaction in the synthesis of trachylobane derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as palladium on carbon (Pd/C) and hydrogen (H₂) are used for hydrogenation.
Reduction: Ethyl acetate is used as a solvent to prevent overreduction of ketones.
Substitution: The De Mayo reaction is employed to generate the bicyclo[3.2.1]-octane moiety.
Major Products:
- Methyl ent-trachyloban-19-oate
- ent-3β-acetoxy-trachyloban-19-al
- Ciliaric acid
- 11-oxo-ent-trachyloban-19-oate
- Mitrephorone C
Scientific Research Applications
- Chemistry: Used as intermediates in the synthesis of complex natural products .
- Biology: Exhibits cytotoxic activity against certain cancer cell lines .
- Medicine: Potential therapeutic applications due to its biological activities .
- Industry: Potential use in the development of bioactive compounds for pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of trachyloban-18-ol involves its interaction with specific molecular targets and pathways. For instance, trachyloban-19-oic acid, a related compound, inhibits Photosystem II (PSII) at the level of QA to QB . This suggests that this compound may exert its effects through similar pathways, affecting electron transport and energy production in cells.
Comparison with Similar Compounds
Trachyloban-18-ol is part of a family of diterpenes that includes compounds such as:
- Trachyloban-19-oic acid
- Trachyloban-19-ol
- Poilaneic acid
- ent-Trachyloban-3β-ol
- ent-Trachyloban-3-one
Uniqueness: this compound is unique due to its specific pentacyclic structure and the presence of a hydroxyl group at the 18th position. This structural feature contributes to its distinct chemical reactivity and biological activity compared to other trachylobane diterpenes.
Properties
Molecular Formula |
C20H32O |
|---|---|
Molecular Weight |
288.5 g/mol |
IUPAC Name |
[(1S,4S,5R,9S,10R,12R,13R)-5,9,13-trimethyl-5-pentacyclo[11.2.1.01,10.04,9.012,14]hexadecanyl]methanol |
InChI |
InChI=1S/C20H32O/c1-17(12-21)6-4-7-18(2)15(17)5-8-20-10-14-13(9-16(18)20)19(14,3)11-20/h13-16,21H,4-12H2,1-3H3/t13-,14?,15-,16+,17+,18-,19-,20+/m1/s1 |
InChI Key |
MDAXHYLZZKTDDL-AUDCKRQLSA-N |
Isomeric SMILES |
C[C@]1(CCC[C@@]2([C@@H]1CC[C@]34[C@H]2C[C@@H]5C(C3)[C@@]5(C4)C)C)CO |
Canonical SMILES |
CC1(CCCC2(C1CCC34C2CC5C(C3)C5(C4)C)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



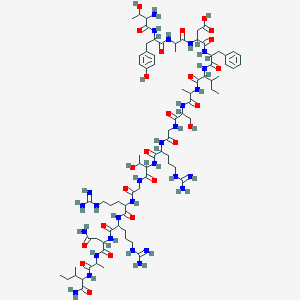
![3-(2-Biphenyl-4-yl-6-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B13388921.png)
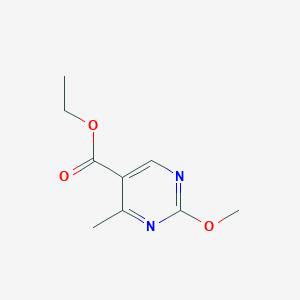
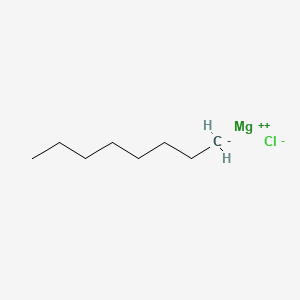
![2-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-4-ethylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13388931.png)
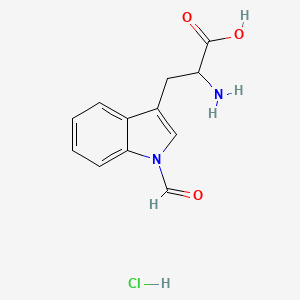
![1-[3-[4-Amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2-(dimethylamino)ethanone](/img/structure/B13388944.png)
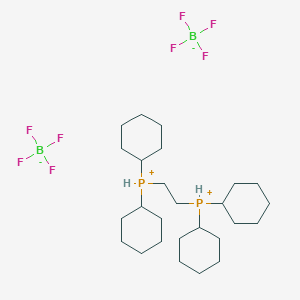
![N-[9-[(2R,3R,4R,5R)-5-[[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl]-3-[(tert-butyldimethylsilyl)oxy]-4-hydroxy-2-tetrahydrofuryl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide](/img/structure/B13388951.png)
![3-[(3,4-Dichlorophenyl)methoxy]pyrrolidine;hydrochloride](/img/structure/B13388956.png)
